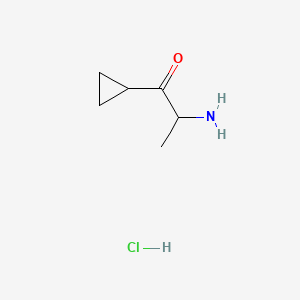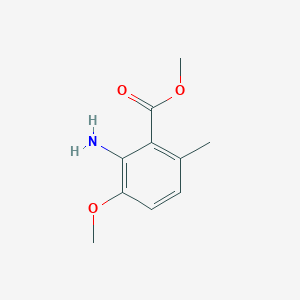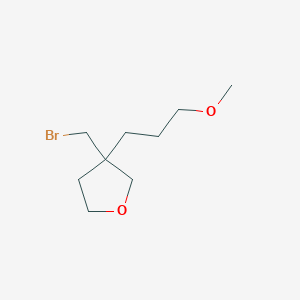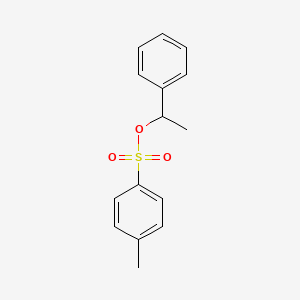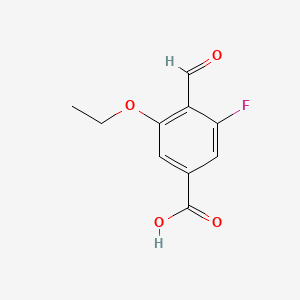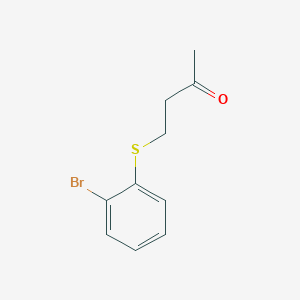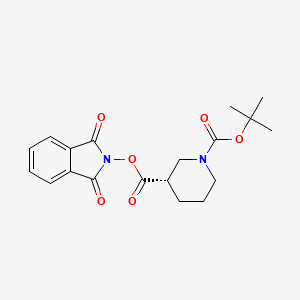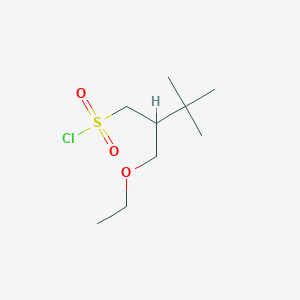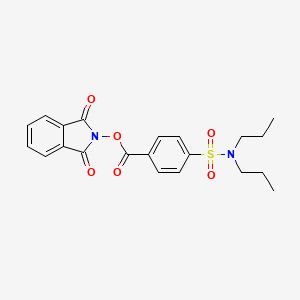
1,3-Dioxoisoindolin-2-yl 4-(N,N-dipropylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can be compared with other phthalimide derivatives:
1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but different functional groups.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with different substituents.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains a thiocarbamate group instead of a benzoate group .
Eigenschaften
Molekularformel |
C21H22N2O6S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H22N2O6S/c1-3-13-22(14-4-2)30(27,28)16-11-9-15(10-12-16)21(26)29-23-19(24)17-7-5-6-8-18(17)20(23)25/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
XLJXEHLXXMVKTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

